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Compound of Interest

Compound Name: 1,1,2-Trimethylcyclohexane

Cat. No.: B043873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthetic pathways for

1,1,2-trimethylcyclohexane, a saturated cyclic hydrocarbon with applications in various fields

of chemical research and development. This document details the core methodologies,

experimental protocols, and quantitative data to facilitate the laboratory-scale synthesis of this

compound.

Introduction
1,1,2-Trimethylcyclohexane is a chiral, non-polar cycloalkane. Its specific substitution pattern

makes it an interesting target for studies in stereochemistry, conformational analysis, and as a

potential building block in the synthesis of more complex molecules. This guide focuses on a

multi-step synthesis beginning with the readily available starting material, 2-

methylcyclohexanone.

Recommended Synthetic Pathway
A robust and logical synthetic route to 1,1,2-trimethylcyclohexane involves a four-step

sequence starting from 2-methylcyclohexanone. This pathway is advantageous as it allows for

the systematic construction of the desired trimethyl substitution pattern. The key

transformations include methylation, a Grignard reaction, dehydration, and catalytic

hydrogenation.
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Figure 1: Four-step synthesis of 1,1,2-trimethylcyclohexane.

Step 1: Methylation of 2-Methylcyclohexanone
The initial step involves the α-methylation of 2-methylcyclohexanone to introduce a second

methyl group at the C2 position, yielding 2,2-dimethylcyclohexanone. To achieve this, a strong,

sterically hindered base such as lithium diisopropylamide (LDA) is employed to form the kinetic

enolate, followed by quenching with an electrophilic methyl source like methyl iodide.

Experimental Protocol:
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or

nitrogen), a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran

(THF) is cooled to -78 °C. To this solution, n-butyllithium (1.05 equivalents) is added

dropwise, and the mixture is stirred for 30 minutes to generate LDA.

Enolate Formation: 2-Methylcyclohexanone (1.0 equivalent) is added dropwise to the LDA

solution at -78 °C. The reaction is stirred for 1-2 hours to ensure complete formation of the

lithium enolate.

Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the enolate solution at -78

°C. The reaction mixture is stirred for an additional 2-3 hours at this temperature.

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of

ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic

layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is

removed under reduced pressure. The crude product is purified by fractional distillation to

yield 2,2-dimethylcyclohexanone.
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Reactant/Reagent
Molecular Weight (
g/mol )

Moles Equivalents

2-

Methylcyclohexanone
112.17 1.0 1.0

Diisopropylamine 101.19 1.1 1.1

n-Butyllithium 64.06 1.05 1.05

Methyl Iodide 141.94 1.2 1.2

Product MW ( g/mol ) Yield Purity

2,2-

Dimethylcyclohexanon

e

126.20 ~60-70% >95%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Step 2: Grignard Reaction with 2,2-
Dimethylcyclohexanone
The second step involves the nucleophilic addition of a methyl group to the carbonyl carbon of

2,2-dimethylcyclohexanone using a methyl Grignard reagent. This reaction forms the tertiary

alcohol, 1,2,2-trimethylcyclohexanol.

Experimental Protocol:
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux

condenser and an addition funnel under an inert atmosphere, magnesium turnings (1.2

equivalents) are placed. A solution of methyl bromide or methyl iodide (1.1 equivalents) in

anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium

bromide. The reaction is maintained at a gentle reflux until all the magnesium has reacted.

Addition of Ketone: The Grignard reagent solution is cooled to 0 °C. A solution of 2,2-

dimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from

the addition funnel.
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Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and

stirred for 2-4 hours. The reaction is then carefully quenched by the slow addition of a

saturated aqueous solution of ammonium chloride.

Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is evaporated. The resulting crude 1,2,2-trimethylcyclohexanol can be

purified by distillation or used directly in the next step.

Reactant/Reagent
Molecular Weight (
g/mol )

Moles Equivalents

2,2-

Dimethylcyclohexanon

e

126.20 1.0 1.0

Magnesium 24.31 1.2 1.2

Methyl Bromide 94.94 1.1 1.1

Product MW ( g/mol ) Yield Purity

1,2,2-

Trimethylcyclohexanol
142.24 ~80-90% >95%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
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Figure 2: Experimental workflow for the Grignard reaction.
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Step 3: Dehydration of 1,2,2-Trimethylcyclohexanol
The tertiary alcohol, 1,2,2-trimethylcyclohexanol, is subjected to acid-catalyzed dehydration to

form the corresponding alkene, 1,2,2-trimethylcyclohexene. It is important to control the

reaction conditions to minimize the formation of rearrangement products.[1][2][3]

Experimental Protocol:
Reaction Setup: 1,2,2-trimethylcyclohexanol (1.0 equivalent) is placed in a round-bottom

flask equipped with a distillation apparatus.

Dehydration: A catalytic amount of a strong acid, such as concentrated sulfuric acid or

phosphoric acid, is added to the alcohol. The mixture is heated to a temperature sufficient to

distill the alkene product as it is formed (typically 120-150 °C).

Work-up and Purification: The collected distillate, which contains the alkene and water, is

washed with a saturated sodium bicarbonate solution to neutralize any acid, and then with

brine. The organic layer is dried over anhydrous calcium chloride and purified by fractional

distillation.

Reactant/Reagent
Molecular Weight (
g/mol )

Moles Equivalents

1,2,2-

Trimethylcyclohexanol
142.24 1.0 1.0

Sulfuric Acid (conc.) 98.08 Catalytic -

Product MW ( g/mol ) Yield Purity

1,2,2-

Trimethylcyclohexene
124.22 ~70-80% >95%

Note: Yields are approximate and can vary. The product may contain isomeric alkenes.

Step 4: Catalytic Hydrogenation of 1,2,2-
Trimethylcyclohexene
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The final step is the saturation of the carbon-carbon double bond in 1,2,2-trimethylcyclohexene

via catalytic hydrogenation to yield the desired 1,1,2-trimethylcyclohexane.

Experimental Protocol:
Reaction Setup: 1,2,2-trimethylcyclohexene (1.0 equivalent) is dissolved in a suitable solvent

such as ethanol or ethyl acetate in a hydrogenation vessel.

Hydrogenation: A catalytic amount of platinum on carbon (Pt/C, 5-10 wt. %) or palladium on

carbon (Pd/C) is added to the solution. The vessel is then purged with hydrogen gas and

pressurized (typically 1-4 atm). The reaction mixture is stirred vigorously at room

temperature until the theoretical amount of hydrogen is consumed.

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The

solvent is removed from the filtrate by distillation to give the crude product. Further

purification can be achieved by fractional distillation to afford pure 1,1,2-
trimethylcyclohexane.

Reactant/Reagent
Molecular Weight (
g/mol )

Moles Equivalents

1,2,2-

Trimethylcyclohexene
124.22 1.0 1.0

Platinum on Carbon

(5%)
- Catalytic -

Hydrogen Gas 2.02 Excess -

Product MW ( g/mol ) Yield Purity

1,1,2-

Trimethylcyclohexane
126.24 >95% >98%

Note: Yields for this step are typically high.

Alternative Synthetic Approaches
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While the four-step synthesis from 2-methylcyclohexanone is a reliable method, other pathways

have been considered.

Friedel-Crafts Alkylation
The direct methylation of methylcyclohexane via a Friedel-Crafts alkylation is a theoretically

possible route. However, this method is plagued by a lack of regioselectivity, leading to a

complex mixture of di- and trimethylcyclohexane isomers that are difficult to separate.

Methylcyclohexane

1,1,2-TMC
1,1,3-TMC
1,1,4-TMC

...

CH3Cl, AlCl3

Click to download full resolution via product page

Figure 3: Friedel-Crafts alkylation leading to an isomeric mixture.

Synthesis from Camphor
A more complex, multi-step synthesis starting from camphor, a naturally occurring bicyclic

ketone, has been reported for the preparation of chiral trimethylcyclohexane derivatives.[4] This

approach is valuable for obtaining enantiomerically pure products but is generally more

laborious for achiral applications.

Data Presentation
Physical and Spectroscopic Data for 1,1,2-
Trimethylcyclohexane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b043873?utm_src=pdf-body-img
https://academic.oup.com/chemlett/article-abstract/9/8/1001/7412711
https://www.benchchem.com/product/b043873?utm_src=pdf-body
https://www.benchchem.com/product/b043873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C9H18

Molecular Weight 126.24 g/mol [5]

CAS Number 7094-26-0[5]

Boiling Point 145-146 °C

Density 0.79 g/cm³

¹H NMR (CDCl₃) Peaks in the range of 0.8-1.7 ppm

¹³C NMR (CDCl₃) Signals corresponding to 9 carbon atoms

Mass Spectrum (EI) Key fragments at m/z = 111, 97, 83, 69, 55

Note: Spectroscopic data is approximate and should be confirmed with experimental results.

The NIST Chemistry WebBook provides reference spectra for 1,1,2-trimethylcyclohexane.[6]

[7]

Conclusion
The synthesis of 1,1,2-trimethylcyclohexane can be effectively achieved through a four-step

sequence starting from 2-methylcyclohexanone. This pathway offers a logical and controllable

method for constructing the target molecule. While alternative routes exist, they often suffer

from issues with selectivity or require more extensive synthetic efforts. The detailed protocols

and data provided in this guide are intended to serve as a valuable resource for researchers

undertaking the synthesis of this and related substituted cyclohexanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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